1-Boc-4-(isopropylamino)piperidine

概要

説明

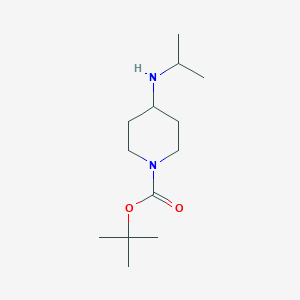

1-Boc-4-(isopropylamino)piperidine is an organic compound with the molecular formula C13H26N2O2. It features a piperidine ring, an isopropylamine group, and an N-tert-butoxycarbonyl (Boc) protecting group . This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile chemical properties.

準備方法

1-Boc-4-(isopropylamino)piperidine can be synthesized through various methods. One common synthetic route involves the reaction of 4-isopropylamine piperidine with a tert-butoxycarbonyl chlorinating agent . The reaction typically occurs under controlled conditions, followed by purification through crystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

1-Boc-4-(isopropylamino)piperidine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can be reduced using common reducing agents to yield different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

科学的研究の応用

Antitumor Activity

1-Boc-4-(isopropylamino)piperidine has been studied for its potential as an anti-tumor agent. It acts as an inhibitor of specific receptors involved in tumor growth, notably the CCR5 receptor, which plays a role in cancer cell proliferation. Studies indicate that this compound can inhibit cytokine production, thereby reducing tumor growth in vitro .

Psychostimulant Use Disorder

Research has explored the use of piperidine derivatives, including this compound, in developing medications for treating psychostimulant use disorders. These compounds have shown promise as atypical dopamine transporter inhibitors, potentially offering new therapeutic avenues for patients with limited treatment options .

Antiviral Properties

The compound has demonstrated efficacy against HIV by inhibiting the replication of the virus in infected cells. This is achieved through its action on the CCR5 receptor, which is crucial for viral entry into host cells .

Case Study 1: Synthesis of Bromodomain Inhibitors

In a study focusing on the synthesis of bromodomain inhibitors, this compound was utilized as a key intermediate. The research highlighted its role in developing compounds that selectively inhibit bromodomain proteins implicated in various cancers. The study reported successful yields and effective biological activity against cancer cell lines .

Case Study 2: Microwave-Assisted Synthesis

A recent investigation employed microwave-assisted solid-phase synthesis techniques to produce N-substituted piperidines from this compound. This method significantly improved reaction times and yields compared to traditional methods, showcasing the compound's versatility in synthetic applications .

作用機序

The mechanism of action of 1-Boc-4-(isopropylamino)piperidine involves its interaction with specific molecular targets and pathways. The piperidine ring and isopropylamine group play crucial roles in its reactivity and binding affinity. The Boc protecting group helps stabilize the compound during reactions, allowing for selective modifications and interactions with target molecules .

類似化合物との比較

1-Boc-4-(isopropylamino)piperidine can be compared with other similar compounds, such as:

1-Boc-4-(methylamino)piperidine: This compound has a methyl group instead of an isopropyl group, leading to different chemical properties and reactivity.

1-Boc-4-(ethylamino)piperidine: The presence of an ethyl group alters its steric and electronic characteristics compared to the isopropyl derivative.

1-Boc-4-(tert-butylamino)piperidine: The tert-butyl group provides increased steric hindrance, affecting its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable in various research and industrial applications .

生物活性

1-Boc-4-(isopropylamino)piperidine is a chemical compound that serves as an important intermediate in pharmaceutical synthesis, particularly in the development of opioid analgesics. Its structure features a piperidine ring with a tert-butyloxycarbonyl (Boc) group at the nitrogen atom and an isopropylamino group at the 4-position. This unique configuration influences its biological activity and potential applications in medicinal chemistry.

- Molecular Formula : C₁₃H₂₆N₂O₂

- Molecular Weight : 242.36 g/mol

- CAS Number : 534595-51-2

While this compound does not have a specific mechanism of action due to its role primarily as a synthetic intermediate, its structural features suggest potential interactions with biological systems. The presence of the isopropylamine moiety introduces basic nitrogen, which may influence the compound's reactivity and biological properties. The Boc group serves as a protecting group, allowing for selective modifications that could lead to derivatives with enhanced pharmacological activities .

Biological Activity and Applications

This compound is primarily recognized for its role in the synthesis of various pharmaceuticals, particularly opioid analgesics like fentanyl and its analogs. Its structural similarity to other piperidine derivatives allows for the exploration of novel compounds with desired pharmacological properties.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Similarity | Key Characteristics |

|---|---|---|

| 1-Boc-4-(methylamino)piperidine | High | Methyl substitution instead of isopropyl |

| 1-Boc-4-(propylamino)piperidine | High | Propyl substitution; potential differences in activity |

| tert-Butyl 4-amino-piperidine-1-carboxylate | Moderate | Lacks isopropyl group; used in similar applications |

| N-Boc-piperidine-4-carboxylic acid | Moderate | Contains carboxylic acid functionality |

This table highlights how the unique substitution pattern of this compound may influence its pharmacological properties compared to similar compounds.

Potential Therapeutic Applications

This compound could be explored for the following therapeutic applications:

- Opioid Synthesis : As an intermediate for developing potent analgesics.

- Neuropharmacology : Investigating its effects on neurotransmitter systems due to its structural characteristics.

- Drug Development : Modifying the compound to enhance bioavailability and efficacy against specific targets.

特性

IUPAC Name |

tert-butyl 4-(propan-2-ylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)14-11-6-8-15(9-7-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPSIFSYYZXVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609856 | |

| Record name | tert-Butyl 4-[(propan-2-yl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534595-51-2 | |

| Record name | tert-Butyl 4-[(propan-2-yl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。